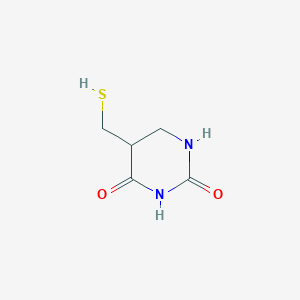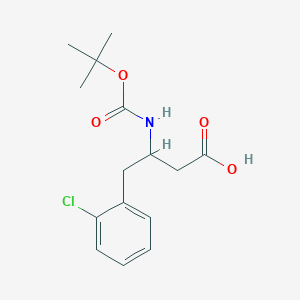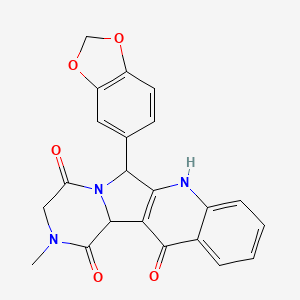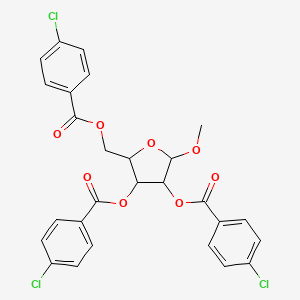
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,3-dihydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic organic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1’R,2R)-2-[(1’,2’-O-Isopropyliden)dihydroxyethyl]-6-Fluorchroman-4-on umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg kann Folgendes umfassen:
Bildung des Chromanon-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung von phenolischen Verbindungen und geeigneten Aldehyden oder Ketonen erreicht werden.
Einführung des Fluoratoms: Die Fluorierung kann unter Verwendung von Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) durchgeführt werden.
Schutz der Dihydroxyethylgruppe: Die Dihydroxyethylgruppe kann unter sauren Bedingungen unter Verwendung von Isopropylidengruppen geschützt werden, um das Acetal zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und fortschrittliche Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
(1’R,2R)-2-[(1’,2’-O-Isopropyliden)dihydroxyethyl]-6-Fluorchroman-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Einsatz von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den vorhandenen funktionellen Gruppen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid oder Elektrophile wie Alkylhalogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (1’R,2R)-2-[(1’,2’-O-Isopropyliden)dihydroxyethyl]-6-Fluorchroman-4-on als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie
Biologisch kann diese Verbindung verschiedene Aktivitäten wie antioxidative, entzündungshemmende oder antimikrobielle Eigenschaften aufweisen, was sie zu einem interessanten Forschungsgegenstand in der Arzneimittelentwicklung macht.
Medizin
In der Medizin werden Derivate von Chromanonen häufig auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs-, Antiviral- und neuroprotektive Aktivitäten.
Industrie
Industriell können solche Verbindungen bei der Entwicklung von Pharmazeutika, Agrochemikalien und Spezialchemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (1’R,2R)-2-[(1’,2’-O-Isopropyliden)dihydroxyethyl]-6-Fluorchroman-4-on würde von seiner spezifischen biologischen Aktivität abhängen. Im Allgemeinen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren und verschiedene biochemische Pfade modulieren.
Wirkmechanismus
The mechanism of action of (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chroman-4-on: Die Stammverbindung ohne die Fluor- und Dihydroxyethylgruppen.
6-Fluorchroman-4-on: Ähnliche Struktur, jedoch ohne die Dihydroxyethylgruppe.
2-[(1’,2’-O-Isopropyliden)dihydroxyethyl]chroman-4-on: Fehlt das Fluoratom.
Einzigartigkeit
Das Vorhandensein sowohl des Fluoratoms als auch der geschützten Dihydroxyethylgruppe in (1’R,2R)-2-[(1’,2’-O-Isopropyliden)dihydroxyethyl]-6-Fluorchroman-4-on kann einzigartige chemische und biologische Eigenschaften verleihen, wie z. B. erhöhte Stabilität, Lipophilie und spezifische biologische Aktivität.
Eigenschaften
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

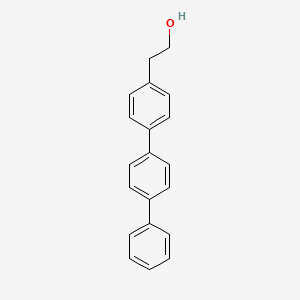

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
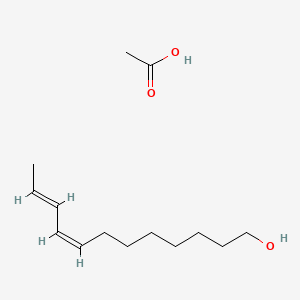
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
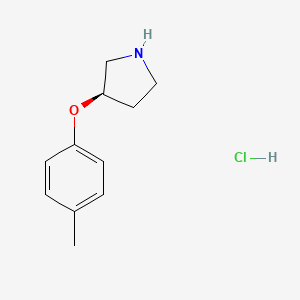
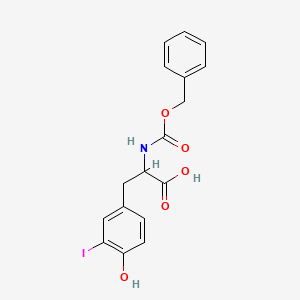
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
